Enantiomeric Configuration: (R) vs (S) Enantiomer Identity for Chiral Drug Intermediate Synthesis
The (R)-enantiomer (target compound, CAS 1965314-50-4) is explicitly required as the chiral building block in a patented route to elagolix (Orilissa®), a FDA-approved GnRH antagonist. Patent US20220411382A1 specifies the intermediate 3-((R)-2-(amino-2-phenylethyl)-1-(2-fluoro-6-trifluoromethylbenzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione, which is constructed from the (R)-2-amino-2-phenylethylamine fragment [1]. The (S)-enantiomer (CAS 1041016-94-7) would yield the diastereomeric intermediate and is not claimed in this patent. In a related GnRH antagonist series, the (R)-configured analog 6-((R)-2-amino-2-phenylethyl)-8-(2-fluorophenyl)-3-phenyl-2,3-dihydro-thiazolo[3,2-c]pyrimidine-5,7-dione exhibited a Ki of 110–230 nM against the human GnRH receptor [2].
| Evidence Dimension | Absolute configuration (R vs S) for patented intermediate synthesis |
|---|---|
| Target Compound Data | (R)-configuration; claimed in US20220411382A1 for elagolix intermediate |
| Comparator Or Baseline | (S)-configuration (CAS 1041016-94-7); not claimed in elagolix patent; no GnRH binding data available |
| Quantified Difference | R enantiomer leads to patented, active GnRH antagonist scaffold; S enantiomer utility not established for this target |
| Conditions | Patent claims and BindingDB affinity data for human GnRH receptor |
Why This Matters
Procurement of the wrong enantiomer (S) would render a patented synthetic route inoperable and yield a diastereomer with unknown, potentially inactive biological profile.
- [1] Dobarro Rodríguez, A. et al. 3-((R)-2-(amino-2-phenylethyl)-1-(2-fluoro-6-trifluoromethyl benzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione or a salt thereof, process for its preparation, and its use in the synthesis of elagolix. US Patent US20220411382A1, 2022. View Source
- [2] BindingDB. BDBM50161508: 6-((R)-2-Amino-2-phenyl-ethyl)-8-(2-fluoro-phenyl)-3-phenyl-2,3-dihydro-thiazolo[3,2-c]pyrimidine-5,7-dione. Ki = 110–230 nM (human GnRH receptor). View Source
